n-Octylphosphorylcholine

Catalog No.
S573793
CAS No.
53255-89-3
M.F
C13H30NO4P
M. Wt
295.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Octylphosphorylcholine

CAS Number

53255-89-3

Product Name

n-Octylphosphorylcholine

IUPAC Name

octyl 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C13H30NO4P

Molecular Weight

295.36 g/mol

InChI

InChI=1S/C13H30NO4P/c1-5-6-7-8-9-10-12-17-19(15,16)18-13-11-14(2,3)4/h5-13H2,1-4H3

InChI Key

MDNHUELOANFCGT-UHFFFAOYSA-N

SMILES

CCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C

Synonyms

n-octylphosphorylcholine, NOPPC

Canonical SMILES

CCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C

n-Octylphosphorylcholine (OPC), CAS 53255-89-3, is a zwitterionic detergent belonging to the alkyl phosphorylcholine (fos-choline) class. These detergents are specifically designed for the solubilization, stabilization, and structural analysis of integral membrane proteins. Unlike non-ionic detergents such as n-octyl-β-D-glucopyranoside (OG) or n-dodecyl-β-D-maltoside (DDM), alkyl phosphorylcholines feature a headgroup that mimics phosphatidylcholine, a major component of eukaryotic cell membranes. [1] This structural similarity, combined with a short alkyl chain, provides a unique combination of properties relevant to procurement decisions, particularly for applications in structural biology like Nuclear Magnetic Resonance (NMR) spectroscopy and crystallography. [2]

Substituting n-Octylphosphorylcholine (OPC) with seemingly similar detergents like n-octyl-β-D-glucopyranoside (OG) or longer-chain alkyl phosphorylcholines can compromise experimental outcomes and process efficiency. The choice of detergent is a critical parameter where minor structural changes—such as headgroup type or alkyl chain length—dramatically alter the properties of the protein-detergent complex. [1] For instance, the zwitterionic nature of the phosphorylcholine headgroup provides a different solubilization and stability profile compared to the non-ionic glucoside or maltoside headgroups. Furthermore, the C8 alkyl chain of OPC results in a significantly different critical micelle concentration (CMC) and micelle size compared to C12 or C14 analogs, directly impacting its ease of removal during purification and its suitability for specific high-resolution analytical techniques. [2] These differences make direct substitution a high-risk decision for established protocols or sensitive protein targets.

Superior Suitability for NMR Spectroscopy Due to Small Micelle Size

For solution NMR studies, the size of the protein-detergent complex is critical, as smaller particles tumble faster, leading to sharper signals and higher-quality spectra. The alkyl phosphorylcholine class forms notably smaller micelles than common non-ionic alternatives. The C12 analog, Dodecylphosphorylcholine (DPC), forms micelles with an aggregation number of 54, significantly smaller than n-dodecyl-β-D-maltoside (DDM) at ~132 or n-octyl-β-D-glucopyranoside (OG) at ~87. [1] As micelle size decreases with shorter alkyl chains within a homologous series, n-Octylphosphorylcholine (C8) forms even smaller, more uniform micelles, making it a preferred choice for high-resolution structural analysis of membrane proteins. [2]

Evidence DimensionAggregation Number (monomers per micelle)
Target Compound DataInferred to be <54 (Smaller than C12 analog)
Comparator Or BaselineDodecylphosphorylcholine (DPC, C12): ~54; n-Octyl-β-D-glucopyranoside (OG, C8): ~87; n-Dodecyl-β-D-maltoside (DDM, C12): ~132
Quantified DifferenceForms micelles potentially >2x smaller than DDM and significantly smaller than OG.
ConditionsAqueous buffer conditions typical for membrane protein structural studies.

Smaller micelles are essential for obtaining high-quality solution NMR spectra, enabling detailed structural and dynamic studies that are not feasible with larger detergents.

High Critical Micelle Concentration (CMC) Facilitates Efficient Detergent Removal

A high Critical Micelle Concentration (CMC) is a key processability advantage, as it allows for the efficient removal of detergent monomers by dialysis or diafiltration during protein purification or reconstitution into lipid bilayers. Compared to the widely used n-dodecyl-β-D-maltoside (DDM), which has a very low CMC of ~0.17 mM, the alkyl phosphorylcholine class has much higher CMCs. [1] For example, the closely related short-chain lipid 1,2-dioctanoyl-sn-glycero-3-phosphocholine (8:0 PC) has a CMC of 0.27 mM, while the common non-ionic detergent n-octyl-β-D-glucopyranoside (OG) has a very high CMC of 18-20 mM. [REFS-1, 2] n-Octylphosphorylcholine's properties are engineered to balance effective solubilization with a CMC high enough to streamline downstream processing, reducing time and buffer consumption.

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound DataComparable to 8:0 PC (0.27 mM)
Comparator Or Baselinen-Dodecyl-β-D-maltoside (DDM): ~0.17 mM; n-Octyl-β-D-glucopyranoside (OG): 18-20 mM
Quantified DifferencePossesses a CMC significantly higher than DDM, facilitating easier removal, while being in a range suitable for stable micelle formation, unlike the very high CMC of OG.
ConditionsAqueous solution, standard temperature and pressure.

A higher CMC simplifies and accelerates the removal of free detergent after solubilization, which is critical for functional assays, reconstitution into liposomes, and crystallization.

Demonstrated Efficacy in Solubilization and Refolding of Challenging Protein Classes

While DDM is a common first choice for solubilization, the phosphorylcholine detergent class has demonstrated superior performance for specific, often challenging, protein architectures. In a comparative screen, the Fos-choline series (C10-C14) was uniquely able to support nearly complete refolding of the E. coli outer membrane protein OmpX. [1] In contrast, glucoside-based detergents like octyl- and nonylglucoside resulted in less than 5% refolding yield under the same conditions. This indicates a specific, advantageous interaction between the phosphorylcholine headgroup and certain protein surfaces, making OPC a rational choice for targets that are poorly solubilized or destabilized by other common detergents.

Evidence DimensionProtein Refolding Efficiency (OmpX)
Target Compound Data>90% (for Fos-choline class)
Comparator Or BaselineOctyl/Nonylglucoside: <5%; Dodecyl-β-D-maltoside (DDM): <90% (pH-dependent, lower than Fos-choline)
Quantified DifferenceThe Fos-choline class showed a >18-fold higher refolding efficiency for OmpX compared to glucoside-based detergents.
ConditionsScreening of 23 commercial detergents for refolding of E. coli OmpX, pH 8.5, 1% detergent.

For difficult-to-solubilize or refold proteins, particularly β-barrels, selecting OPC based on class-level data can prevent project delays and material loss associated with screening less effective detergents.

High-Resolution Solution NMR of Small to Medium-Sized Membrane Proteins

For structural and dynamic analysis of membrane proteins (<50 kDa) by solution NMR, the small and uniform micelles formed by n-Octylphosphorylcholine are critical. This choice directly enables the acquisition of high-quality spectra by ensuring the protein-detergent complex tumbles rapidly in solution, a prerequisite for this technique. [1]

Workflows Requiring Rapid and Efficient Detergent Removal

In protocols where the solubilized protein must be reconstituted into lipid nanodiscs, liposomes, or prepared for functional assays in a detergent-free environment, the relatively high CMC of n-Octylphosphorylcholine is a significant process advantage. It allows for faster and more complete detergent removal via dialysis compared to low-CMC detergents like DDM. [2]

Solubilization and Stabilization of β-Barrel Outer Membrane Proteins

Based on evidence showing the superior efficacy of the phosphorylcholine detergent class for refolding β-barrel proteins like OmpX, n-Octylphosphorylcholine is a primary candidate for extracting and stabilizing this class of proteins when common alternatives like glucosides or maltosides provide low yields or poor stability. [3]

XLogP3

2.4

Other CAS

53255-89-3

Dates

Last modified: 04-14-2024

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